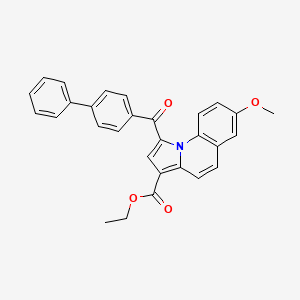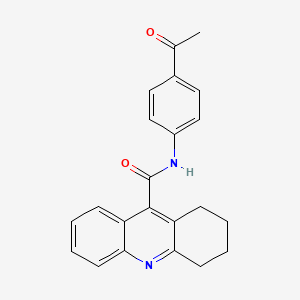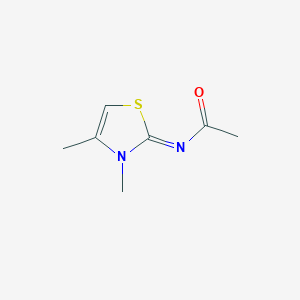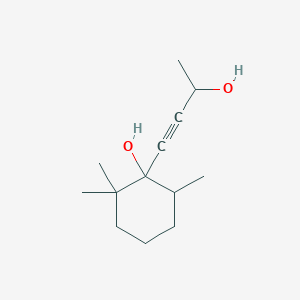![molecular formula C15H16N2O B11944701 4-[(4-Dimethylamino-benzylidene)-amino]-phenol CAS No. 3230-38-4](/img/structure/B11944701.png)
4-[(4-Dimethylamino-benzylidene)-amino]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Dimethylamino-benzylidene)-amino]-phenol is a Schiff base compound known for its versatile applications in various fields such as chemistry, biology, and industry. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Dimethylamino-benzylidene)-amino]-phenol typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an anhydrous and oxygen-free atmosphere to prevent any side reactions. The solvents used are dried before use to ensure the purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, silver nanoparticles have been used as catalysts in the synthesis of similar compounds, providing high yields under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Dimethylamino-benzylidene)-amino]-phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine and aldehyde.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in the formation of the corresponding amine and aldehyde .
Applications De Recherche Scientifique
4-[(4-Dimethylamino-benzylidene)-amino]-phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-[(4-Dimethylamino-benzylidene)-amino]-phenol exerts its effects varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell death.
Antitumor Activity: It interacts with DNA, inhibiting the replication of cancer cells.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective film that prevents corrosion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(4-Dimethylamino-benzylidene)-amino]-benzoic acid
- **5-(4-Dimethylaminobenzylidene)rhodanine
- **4-[(4-Dimethylamino-benzylidene)-amino]-1,2,4-triazole derivatives
Uniqueness
4-[(4-Dimethylamino-benzylidene)-amino]-phenol is unique due to its versatile applications and the ease with which it can be synthesized. Its ability to form stable complexes with metals and its broad-spectrum antimicrobial activity make it particularly valuable in various fields .
Propriétés
Numéro CAS |
3230-38-4 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]methylideneamino]phenol |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-7-3-12(4-8-14)11-16-13-5-9-15(18)10-6-13/h3-11,18H,1-2H3 |
Clé InChI |
CRCUEIAXNOGFFZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)

![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)




![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)



